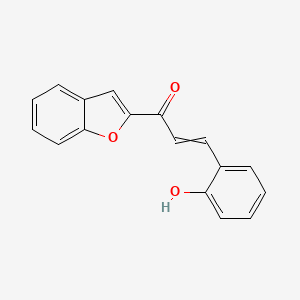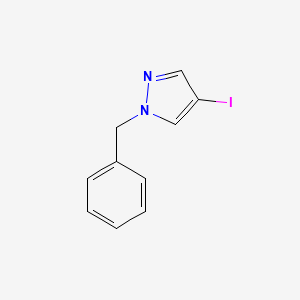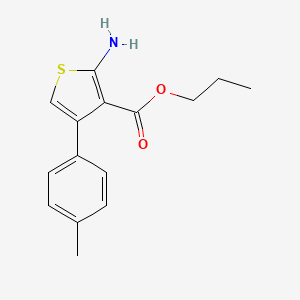
N-(1-Phenylethyl)propan-2-amin
Übersicht
Beschreibung
N-(1-phenylethyl)propan-2-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-phenylethyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-phenylethyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
N-(1-Phenylethyl)propan-2-amin: wird bei der Synthese enantiomerenreiner arzneimittelähnlicher Verbindungen eingesetzt. Transaminasen (TAs) werden als Biokatalysatoren für die direkte Synthese pharmazeutisch relevanter disubstituierter 1-Phenylpropan-2-amine aus prochiralen Ketonen eingesetzt . Diese Methode ist umweltfreundlich und wirtschaftlich vorteilhaft und produziert Enantiomere mit hohen Umsatzraten und exzellentem Enantiomerenüberschuss (ee), was für pharmazeutische Wirkstoffe entscheidend ist .
Chirale Trennmittel
Chirale Amine wie This compound werden häufig als Trennmittel für die Trennung von Enantiomeren verwendet. Dies ist besonders wichtig in der pharmazeutischen Industrie, da die Chiralität einer Verbindung ihre pharmakologische Aktivität stark beeinflussen kann .
Verbesserung der kognitiven Funktion
Die Forschung hat gezeigt, dass Derivate von This compound, insbesondere das L-Amphetamin-Enantiomer, die kognitive Funktion bei Patienten mit Multipler Sklerose verbessern können . Diese Anwendung unterstreicht das Potenzial der Verbindung in neurotherapeutischen Behandlungen.
Behandlung neurologischer Störungen
Kommerzielle Medikamente, die sowohl Enantiomere von Amphetamin als auch verwandte Verbindungen, einschließlich This compound, enthalten, werden zur Behandlung von Erkrankungen wie Fettleibigkeit, Parkinson-Krankheit, Narkolepsie und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) eingesetzt .
Medikament gegen gutartige Prostatahyperplasie
Die Verbindung wurde in Medikamenten wie Tamsulosin gefunden, das zur Behandlung der gutartigen Prostatahyperplasie eingesetzt wird. Die Synthese solcher Medikamente erfordert oft enantiomerenreine Amine, was die Bedeutung von This compound in diesem therapeutischen Bereich unterstreicht .
Biokatalyseforschung
This compound: dient als Substrat in der Biokatalyseforschung, insbesondere in Studien mit Transaminasen. Diese Enzyme katalysieren die Übertragung von Aminogruppen, eine grundlegende Reaktion bei der Synthese vieler biologisch aktiver Moleküle .
Asymmetrische Synthese
Die Verbindung ist entscheidend in asymmetrischen Syntheseverfahren, bei denen das Ziel darin besteht, ein einzelnes Enantiomer eines chiralen Moleküls zu produzieren. Dies wird durch Methoden wie kinetische Auflösung und dynamische kinetische Auflösung erreicht, die für die Herstellung enantiomerenreiner Substanzen unerlässlich sind .
Reduzierung der Umweltbelastung
Die Synthese von This compound unter Verwendung von Transaminasen stellt einen Ansatz der grünen Chemie dar. Sie reduziert die Umweltbelastung, indem sie den Einsatz von Schwermetallen vermeidet und Abfall minimiert, was mit den Prinzipien der nachhaltigen Entwicklung in der chemischen Produktion übereinstimmt .
Safety and Hazards
Wirkmechanismus
Target of Action
N-(1-phenylethyl)propan-2-amine primarily targets the Amine oxidase [flavin-containing] B . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and has important functions in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the metabolism of certain amines, potentially affecting neurological and vascular function.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways involving the metabolism of biogenic and xenobiotic amines .
Result of Action
Given its target, it is likely that the compound could affect neurological and vascular function .
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396683 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87861-38-9, 19302-16-0 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylethyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















